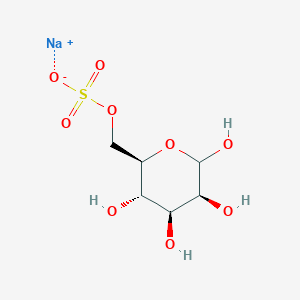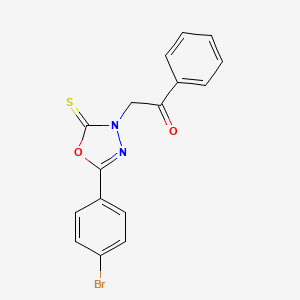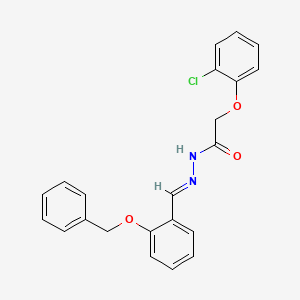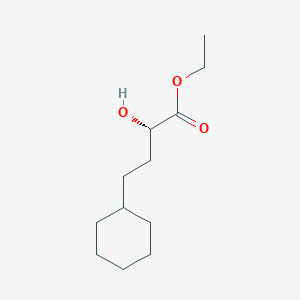![molecular formula C40H66Cl2N2P2Pd+2 B12055951 Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is a palladium-based compound widely used as a catalyst in various organic reactions. It is known for its effectiveness in cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The compound has the molecular formula (CH3)2NC6H4P(C6H11)2PdCl2P(C6H4N(CH3)2)(C6H11)2 and a molecular weight of 812.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of dicyclohexyl(4-dimethylaminophenyl)phosphine with palladium(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in solvents like toluene, tetrahydrofuran, or dimethylformamide. The reactions are often performed under an inert atmosphere to prevent the oxidation of the palladium catalyst .
Major Products: The major products formed from these reactions are usually biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.
- Medicine : It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
- Industry : The compound is used in the production of fine chemicals, agrochemicals, and materials .
Mecanismo De Acción
The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands. This coordination activates the palladium center, making it highly reactive towards various organic substrates. The activated palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds:
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
Uniqueness: Compared to similar compounds, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride offers unique advantages in terms of stability and reactivity. The presence of the dicyclohexyl and dimethylaminophenyl groups enhances the electron-donating ability of the phosphine ligands, leading to a more active and stable palladium catalyst. This makes it particularly effective in challenging cross-coupling reactions .
Propiedades
Fórmula molecular |
C40H66Cl2N2P2Pd+2 |
|---|---|
Peso molecular |
814.2 g/mol |
Nombre IUPAC |
dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium |
InChI |
InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2 |
Clave InChI |
FASFJCMBLNNDNL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)




![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)


![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


